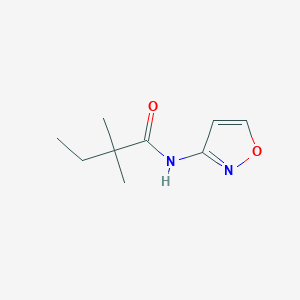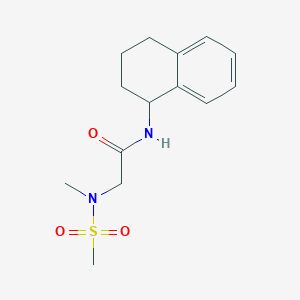
N-3-isoxazolyl-2,2-dimethylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-3-isoxazolyl-2,2-dimethylbutanamide, also known as IDRA-21, is a synthetic compound that belongs to the ampakine family. Ampakines are a class of compounds that modulate the activity of AMPA receptors in the brain, which are important for learning and memory processes. IDRA-21 has been shown to enhance cognitive function in animal models and has potential therapeutic applications in the treatment of neurological disorders.
作用机制
N-3-isoxazolyl-2,2-dimethylbutanamide acts as a positive allosteric modulator of AMPA receptors. AMPA receptors are ionotropic glutamate receptors that are involved in synaptic transmission and plasticity. By binding to a specific site on the receptor, N-3-isoxazolyl-2,2-dimethylbutanamide enhances the activity of AMPA receptors, leading to increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
N-3-isoxazolyl-2,2-dimethylbutanamide has been shown to have a number of biochemical and physiological effects. In addition to enhancing LTP and improving memory consolidation, N-3-isoxazolyl-2,2-dimethylbutanamide has been shown to increase the release of acetylcholine in the hippocampus, which is a neurotransmitter that is important for learning and memory. N-3-isoxazolyl-2,2-dimethylbutanamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
实验室实验的优点和局限性
N-3-isoxazolyl-2,2-dimethylbutanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, which makes it a useful tool for studying the mechanisms of cognitive function. Additionally, N-3-isoxazolyl-2,2-dimethylbutanamide has been shown to have a high degree of selectivity for AMPA receptors, which reduces the likelihood of off-target effects. However, there are also limitations to using N-3-isoxazolyl-2,2-dimethylbutanamide in lab experiments. For example, it has a short half-life in vivo, which can make it difficult to administer and study in animal models.
未来方向
There are several future directions for research on N-3-isoxazolyl-2,2-dimethylbutanamide. One area of interest is the potential therapeutic applications of N-3-isoxazolyl-2,2-dimethylbutanamide for the treatment of neurological disorders such as Alzheimer's disease. Another area of research is the development of more potent and selective ampakines that can modulate AMPA receptors with greater specificity and efficacy. Additionally, there is interest in studying the long-term effects of N-3-isoxazolyl-2,2-dimethylbutanamide on cognitive function and synaptic plasticity. Overall, N-3-isoxazolyl-2,2-dimethylbutanamide is a promising compound that has the potential to enhance our understanding of the mechanisms of cognitive function and to lead to the development of new treatments for neurological disorders.
合成方法
N-3-isoxazolyl-2,2-dimethylbutanamide can be synthesized through a series of chemical reactions. The first step involves the reaction of 3,5-dimethylisoxazole with 2,2-dimethylbutyryl chloride to form 3-(2,2-dimethylbutyryloxy)-5-methylisoxazole. This intermediate is then reacted with hydroxylamine hydrochloride to yield N-3-isoxazolyl-2,2-dimethylbutanamide.
科学研究应用
N-3-isoxazolyl-2,2-dimethylbutanamide has been extensively studied in animal models for its potential therapeutic applications. In one study, N-3-isoxazolyl-2,2-dimethylbutanamide was shown to enhance long-term potentiation (LTP) in the hippocampus, which is a process that is important for learning and memory. Another study demonstrated that N-3-isoxazolyl-2,2-dimethylbutanamide improved memory consolidation in rats. These findings suggest that N-3-isoxazolyl-2,2-dimethylbutanamide could be useful for the treatment of cognitive deficits associated with neurological disorders such as Alzheimer's disease.
属性
IUPAC Name |
2,2-dimethyl-N-(1,2-oxazol-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-9(2,3)8(12)10-7-5-6-13-11-7/h5-6H,4H2,1-3H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTMOLALAQHOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=NOC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(1,2-oxazol-3-yl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2,3-dichlorophenyl)-2-(propylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6075888.png)

![(3-chlorophenyl)(1-{[5-(3-isoxazolyl)-2-thienyl]sulfonyl}-3-piperidinyl)methanone](/img/structure/B6075918.png)
![1-cyclopentyl-4-{3-[3-(diethylamino)-2-hydroxypropoxy]-4-methoxybenzyl}-2-piperazinone](/img/structure/B6075921.png)
![3-{1-[(1,2-dimethyl-1H-indol-3-yl)methyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6075925.png)
![3-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-6-nitro-4-phenyl-2(1H)-quinolinone](/img/structure/B6075926.png)

![N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide](/img/structure/B6075938.png)
![N-(4-methoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6075945.png)
![2-cyclopentyl-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6075967.png)
![2-[4-(3-ethoxy-4-methoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6075974.png)
![4-{2-[2-(3-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B6075976.png)
![2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B6075981.png)
![3-butyl-4-[(2-ethoxy-3-pyridinyl)carbonyl]-1-methyl-2-piperazinone](/img/structure/B6075984.png)